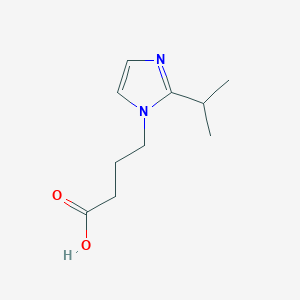
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound features an imidazole ring substituted with an isopropyl group at the 2-position and a butanoic acid moiety at the 4-position. It is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid typically involves the reaction of imidazole with gamma-butyrolactone under specific conditions . The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Imidazole, gamma-butyrolactone
Catalyst: Sodium hydride or potassium carbonate
Conditions: Heating the reaction mixture
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced double bonds .
Scientific Research Applications
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
- 4-(1-trityl-1H-imidazol-4-yl)butanoic acid
- 4-imidazol-1-yl-butyric acid
Uniqueness
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid is unique due to the presence of the isopropyl group at the 2-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2-propan-2-ylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)10-11-5-7-12(10)6-3-4-9(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
ZMNSKGCZXPDORS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)

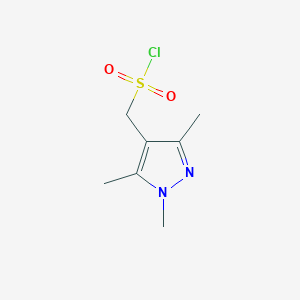
amine](/img/structure/B13247376.png)
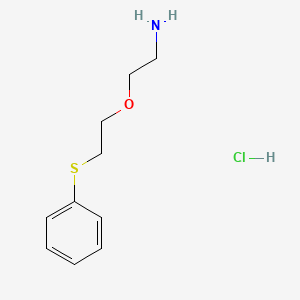
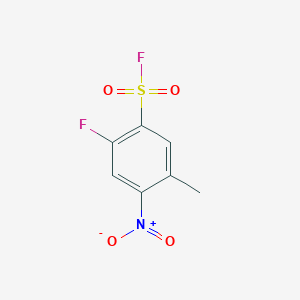
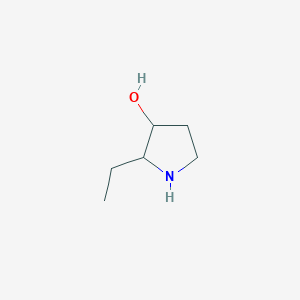
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)

![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)
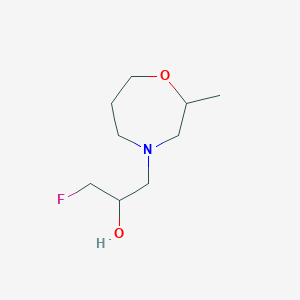
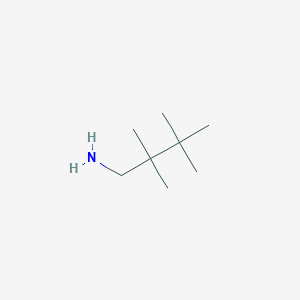
![4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)
